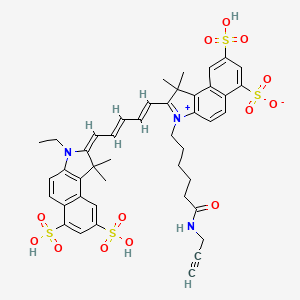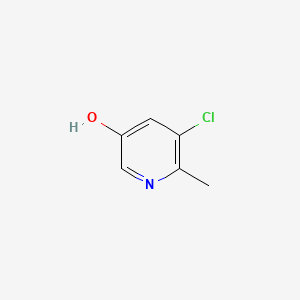
5-Chloro-6-methylpyridin-3-OL
Vue d'ensemble
Description
5-Chloro-6-methylpyridin-3-ol is a chemical compound with the CAS Number: 51984-63-5. Its molecular weight is 143.57 and its IUPAC name is 5-chloro-6-methyl-3-pyridinol .
Molecular Structure Analysis
The InChI code for 5-Chloro-6-methylpyridin-3-ol is 1S/C6H6ClNO/c1-4-6(7)2-5(9)3-8-4/h2-3,9H,1H3 . This indicates that the molecule consists of a pyridine ring with a chlorine atom and a methyl group attached to it, and a hydroxyl group attached to the 3rd position of the ring .Chemical Reactions Analysis
While specific chemical reactions involving 5-Chloro-6-methylpyridin-3-ol are not available, similar compounds like pinacol boronic esters have been used in catalytic protodeboronation reactions .Applications De Recherche Scientifique
Synthesis and Chemical Intermediates
5-Chloro-6-methylpyridin-3-OL is a compound of interest in the synthesis of various chemical intermediates. It serves as a precursor in the preparation of a range of pyridine derivatives, which are integral to the development of agrochemicals, pharmaceuticals, and materials with specific electronic properties. For instance, the synthesis of 2-Chloro-5-methylpyridine derivatives from 3-methylpyridine N-oxide involves chlorinating reagents like phosphoryl chloride, showcasing the versatility of pyridine intermediates in chemical synthesis (Zhao Bao, 2003). Similarly, the preparation and purification methods for chlorinated pyridine compounds highlight their importance in the production of medicines and pesticides (Su Li, 2005).
Antimicrobial Activity
Derivatives of 5-Chloro-6-methylpyridin-3-OL have been studied for their antimicrobial properties. The synthesis of 2-Chloro-5-methylpyridine-3-olefin derivatives has shown promising results in antimicrobial activity tests. These studies are crucial for developing new therapeutic agents capable of combating resistant microbial strains (B. Gangadasu et al., 2009).
Agricultural Chemistry
In agricultural chemistry, the derivatives of 5-Chloro-6-methylpyridin-3-OL serve as intermediate compounds for the synthesis of potent insecticides and fungicides. The development of new pesticide formulas benefits from the chemical properties of pyridine derivatives, offering effective solutions for crop protection and pest management. The improvement in synthesis methods for these compounds, such as the use of triphosgene for chlorination, highlights ongoing advancements in agricultural chemical production (Hu Rong-mao, 2008).
Organic Electronics and Photoreactivity
The role of 5-Chloro-6-methylpyridin-3-OL derivatives in the field of organic electronics and photoreactivity is significant. Research on the photochemical E (trans)→Z (cis) isomerization of these compounds has implications for the development of organic photoresponsive materials. The study of their synthesis, structural characterization, and electroluminescent properties contributes to advancements in materials science, particularly in the design of light-emitting devices and sensors (A. Ionkin et al., 2005).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
5-chloro-6-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-4-6(7)2-5(9)3-8-4/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTFASKFEUWXOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-methylpyridin-3-OL | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



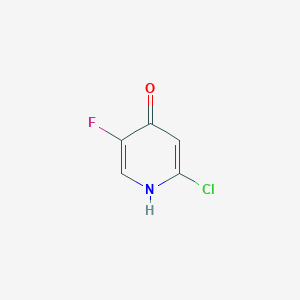
![1,3-dimethyl-1H,4H,5H,6H-7lambda6-pyrazolo[3,4-b][1,4]thiazine-7,7-dione](/img/structure/B1459238.png)
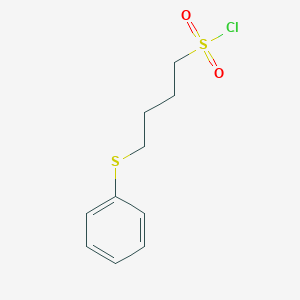
![3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride](/img/structure/B1459240.png)
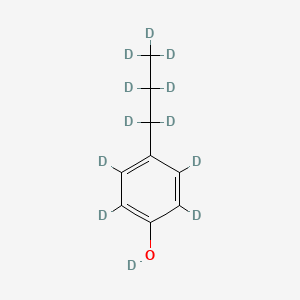
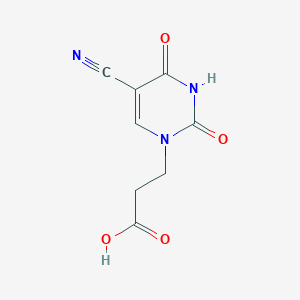
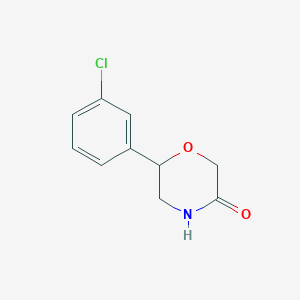
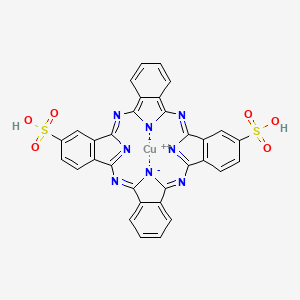
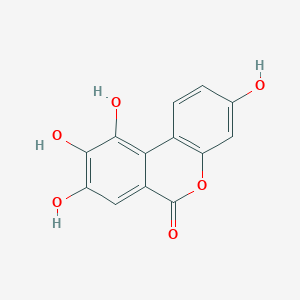
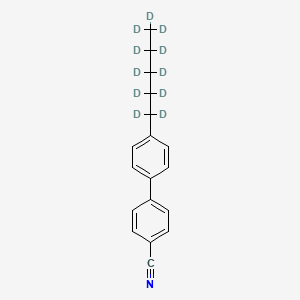
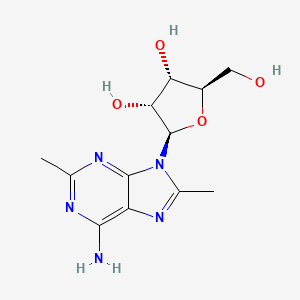
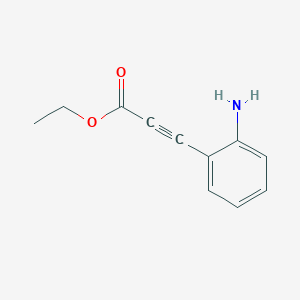
![2,8-Dimethylanthra[2,3-b:7,6-b']dithiophene (purified by sublimation)](/img/structure/B1459256.png)
